N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indoline and thiadiazole rings would likely contribute to the compound’s rigidity and could influence its chemical reactivity .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The indoline and thiadiazole rings, the oxoethyl group, and the amide linkage could all participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms (like nitrogen and sulfur) could affect properties like solubility, stability, and reactivity.
Scientific Research Applications
Antimicrobial and Antifungal Applications
1,3,4-Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown significant potential in inhibiting the growth of various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents. For example, certain derivatives have demonstrated strong antimicrobial activity against S. epidermidis, indicating their potential in treating infections caused by this pathogen (Gür et al., 2020). Additionally, other studies have reported the synthesis of thiadiazole derivatives with notable antifungal activities, further supporting their application in addressing fungal infections (Akhaja & Raval, 2012).
Anticancer Applications
Research into 1,3,4-thiadiazole derivatives has also extended into the exploration of their anticancer properties. Various derivatives have been synthesized and tested against different cancer cell lines, showing promising antiproliferative effects. Some compounds have exhibited significant cytotoxicity against specific cancer cell types, including breast and colon cancer cells, indicating their potential as anticancer agents. For instance, certain derivatives have been found to inhibit tubulin polymerization, a mechanism that could be leveraged in cancer treatment to prevent cell division and tumor growth (Kamal et al., 2014).
Anti-inflammatory Applications
The anti-inflammatory properties of 1,3,4-thiadiazole derivatives have been highlighted in various studies, where these compounds have been evaluated for their efficacy in reducing inflammation. Some derivatives have shown promising results in animal models, indicating their potential in treating inflammatory conditions. For example, specific compounds have demonstrated comparable or superior anti-inflammatory and analgesic activities to well-known drugs, suggesting their utility in developing new anti-inflammatory medications (Bhati & Kumar, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c26-18(11-10-15-6-2-1-3-7-15)22-20-23-24-21(29-20)28-14-19(27)25-13-12-16-8-4-5-9-17(16)25/h1-11H,12-14H2,(H,22,23,26)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATIORCMPHHGDY-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide |
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